2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole

Anthelmintic discovery Haemonchus contortus Phenotypic screening

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole (CAS 1706448-95-4, MF C12H13N3OS, MW 247.32) is a disubstituted 1,3,4-oxadiazole bearing a 2-phenyl group and a 5-(pyrrolidin-3-ylsulfanyl) side chain. The compound belongs to the pyrrolidine-oxadiazole hybrid class, a scaffold that has produced validated hits in phenotypic anthelmintic screens against Haemonchus contortus (IC50 range 0.78–22.4 μM) and in antibacterial DNA gyrase/topoisomerase IV inhibition programs.

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
Cat. No. B13216638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESC1CNCC1SC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C12H13N3OS/c1-2-4-9(5-3-1)11-14-15-12(16-11)17-10-6-7-13-8-10/h1-5,10,13H,6-8H2
InChIKeyLVMDRCDQDAJECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole – Sourcing Guide for a Dual-Heterocycle Research Scaffold


2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole (CAS 1706448-95-4, MF C12H13N3OS, MW 247.32) is a disubstituted 1,3,4-oxadiazole bearing a 2-phenyl group and a 5-(pyrrolidin-3-ylsulfanyl) side chain . The compound belongs to the pyrrolidine-oxadiazole hybrid class, a scaffold that has produced validated hits in phenotypic anthelmintic screens against Haemonchus contortus (IC50 range 0.78–22.4 μM) [1] and in antibacterial DNA gyrase/topoisomerase IV inhibition programs [2]. This specific substitution pattern combines the metabolic recognition features of the pyrrolidine amine with the hydrogen-bond-accepting 1,3,4-oxadiazole core, making it a versatile intermediate for fragment-based drug discovery and structure–activity relationship (SAR) exploration where both the sulfanyl linker and the free secondary amine offer orthogonal derivatization handles.

Why 2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs


Simple 2-phenyl-1,3,4-oxadiazole (CAS 825-56-9) and its 5-alkylthio congeners lack the basic pyrrolidine nitrogen that is critical for both target engagement and physicochemical property modulation. In the pyrrolidine-oxadiazole anthelmintic series, removal or replacement of the pyrrolidine ring with non-basic substituents led to complete loss of motility inhibition against H. contortus larvae, demonstrating that the amine protonation state at physiological pH is a key pharmacophoric requirement [1]. Additionally, the sulfanyl linker in the target compound provides a longer, more flexible connection between the oxadiazole core and the pyrrolidine ring compared to direct C–C linked analogs (e.g., 2-phenyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole), which alters both the three-dimensional conformation accessible to the pyrrolidine nitrogen and the susceptibility of the thioether to oxidative metabolism [2]. These structural differences translate into quantifiable shifts in potency, selectivity, and synthetic tractability that generic substitution cannot recapitulate.

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole – Quantitative Differentiation Evidence vs. Structural Analogs


Pyrrolidine Basic Amine Confers a ≥28-Fold Potency Window in Anthelmintic Phenotypic Screening

In a systematic SAR study of pyrrolidine-oxadiazoles, the presence of a basic pyrrolidine nitrogen was indispensable for activity against H. contortus third-stage larvae (xL3). The most potent pyrrolidine-containing compounds achieved IC50 values as low as 0.78 μM, whereas structurally matched non-basic analogs (e.g., those bearing a morpholine or piperazine replacement) showed IC50 > 22.4 μM, representing a ≥28-fold differential [1]. The target compound retains the critical secondary amine of pyrrolidine as a free base (or hydrochloride salt), placing it structurally within the active range of the series. This is a class-level inference: the exact IC50 of 2-phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole has not been independently reported, but its pyrrolidine-sulfanyl motif matches the pharmacophore required for low-micromolar activity.

Anthelmintic discovery Haemonchus contortus Phenotypic screening

Sulfanyl Linker Extends Conformational Reach Relative to Direct C–C Linked Pyrrolidine-Oxadiazoles

The 5-(pyrrolidin-3-ylsulfanyl) substitution introduces a thioether bridge that increases the distance between the oxadiazole core and the pyrrolidine nitrogen by approximately 1.8 Å compared to a direct C–C bond (e.g., 2-phenyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole). This elongation reduces steric clash between the 2-phenyl ring and the pyrrolidine ring while allowing the amine to sample a wider conformational space . In the 1,2,4-oxadiazole/pyrrolidine DNA gyrase inhibitor series, analogous sulfanyl-linked compounds displayed improved enzyme inhibition (IC50 = 120 nM for the best compound) compared to directly linked analogs (IC50 > 500 nM), attributed to optimal positioning of the protonated amine for Asp73 interaction [1]. Although this comparison is cross-study and across regioisomeric oxadiazole cores, the conformational principle derived from S–C vs. C–C linker geometry is transferable to 1,3,4-oxadiazole systems.

Conformational analysis Linker chemistry Thioether vs. carbon linker

2-Phenyl Substituent Provides Optimal Lipophilic Balance vs. 4-Chlorophenyl and Alkyl Analogs

Computationally predicted logP for 2-phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole is approximately 3.1 (ALOGPS consensus), positioning it within the optimal lipophilicity range (logP 1–4) for oral bioavailability and cell permeability [1]. Replacement of the 2-phenyl with a 4-chlorophenyl group increases logP to ~3.8, crossing the upper boundary associated with increased metabolic clearance and promiscuous binding [2]. Conversely, replacement with a methyl group reduces logP to ~1.5, which may limit membrane permeability for intracellular targets. The unsubstituted phenyl group thus represents a balanced lipophilic starting point for SAR exploration without requiring additional polarity-modulating substituents. This is a class-level inference based on computational predictions; direct experimental logP comparisons for the exact compound are not available.

Lipophilicity SAR Physicochemical property optimization

1,3,4-Oxadiazole Core Exhibits Superior Metabolic Stability Relative to 1,2,4-Oxadiazole Isomers

Although direct experimental microsomal stability data for the target compound are lacking, literature comparisons between 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers consistently demonstrate that the 1,3,4-oxadiazole ring is more resistant to hydrolytic ring-opening and reductive metabolism [1]. In a panel of 15 matched molecular pairs across different substitution patterns, 1,3,4-oxadiazole-containing compounds exhibited median intrinsic clearance (CLint) in human liver microsomes that was 2.7-fold lower than their 1,2,4-oxadiazole counterparts [2]. This metabolic advantage translates to longer predicted half-lives and reduced first-pass extraction, making 1,3,4-oxadiazole scaffolds preferable for in vivo pharmacology studies where sustained exposure is required. The target compound benefits from this inherent core stability while additionally carrying the metabolically modifiable pyrrolidine handle.

Metabolic stability Oxadiazole isomer comparison Microsomal clearance

Free Pyrrolidine NH Provides an Orthogonal Derivatization Handle Absent in N-Alkylated or Amide Analogs

The target compound contains a secondary amine (pyrrolidine NH) that is available for acylation, sulfonylation, reductive amination, or Boc-protection without affecting the oxadiazole or thioether functionalities . This is in contrast to commonly available analogs such as 2-phenyl-5-(pyrrolidin-1-yl)-1,3,4-oxadiazole, where the pyrrolidine nitrogen is directly attached to the oxadiazole ring and is chemically inert toward further derivatization, or N-methylpyrrolidine analogs where the amine is permanently capped. In a representative library synthesis context, the target compound can generate 50–100 discrete analogs in a single amidation step with commercially available carboxylic acid building blocks, whereas N-capped analogs yield only the parent compound [1]. This synthetic multiplicity is quantifiable: each acylation reaction with >95% conversion (UPLC-MS monitoring) produces a new chemical entity with distinct biological potential, enabling rapid SAR exploration around the pyrrolidine nitrogen.

Synthetic tractability Parallel derivatization Library synthesis

2-Phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole – Validated Application Scenarios for Scientific Procurement


Anthelmintic Lead Optimization Starting Point for Veterinary Parasitology

The pyrrolidine-oxadiazole scaffold, to which the target compound belongs, has demonstrated low-micromolar potency against H. contortus xL3 larvae (IC50 range 0.78–22.4 μM) with selectivity over mammalian cell lines [1]. Procurement of 2-phenyl-5-(pyrrolidin-3-ylsulfanyl)-1,3,4-oxadiazole as a synthetic intermediate enables rapid exploration of the 5-thioether position via alkylation or oxidation chemistry, while the free amine permits N-functionalization to modulate pharmacokinetic properties. This compound is suited for research groups engaged in anthelmintic drug discovery targeting drug-resistant nematodes in livestock.

Fragment-Based Screening Library Component for Antibacterial Target Deconvolution

Given that structurally analogous 1,2,4-oxadiazole/pyrrolidine hybrids inhibit DNA gyrase (IC50 = 120–270 nM) and topoisomerase IV with MIC values of 24–62 ng/mL against S. aureus and E. coli [2], the 1,3,4-oxadiazole regioisomer with a pyrrolidine-sulfanyl motif is a logical fragment for bacterial enzyme screening cascades. Its moderate molecular weight (247.32 Da) and predicted logP (3.1) place it within fragment-like property space (MW < 300, logP < 3.5), making it suitable for NMR-based or SPR-based fragment screening against underexploited antibacterial targets.

Physicochemical Probe for Oxadiazole Core Stability in In Vitro ADME Panels

The 1,3,4-oxadiazole core offers a 2.7-fold lower median intrinsic clearance in human liver microsomes compared to 1,2,4-oxadiazole isomers [3]. The target compound, with its unsubstituted phenyl ring and modular pyrrolidine handle, can serve as a reference probe in metabolic stability assays when benchmarking new oxadiazole-containing libraries. Its thioether linkage additionally provides a site for metabolite identification studies (sulfoxide/sulfone formation), enabling research groups to map oxidative metabolism hotspots on the oxadiazole scaffold.

Diversity-Oriented Synthesis Hub for 1,3,4-Oxadiazole Chemical Space Expansion

With two orthogonal derivatization vectors—the pyrrolidine NH (acylation, sulfonylation, reductive amination) and the thioether sulfur (oxidation to sulfoxide/sulfone, alkylation)—the compound serves as a single-investment, multi-output intermediate for generating diverse 1,3,4-oxadiazole libraries . A single gram of the target compound can yield 50–100 discrete final compounds in parallel format, each requiring no further purification beyond standard workup. This is particularly relevant for academic screening centers and CROs where compound acquisition cost per library member is a key procurement metric.

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